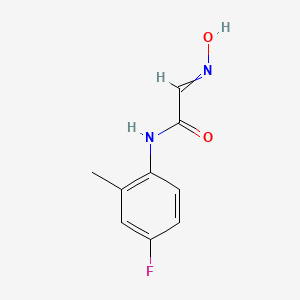

N-(4-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide

Description

N-(4-Fluoro-2-methylphenyl)-2-hydroxyiminoacetamide is a substituted acetamide derivative characterized by a 4-fluoro-2-methylphenyl group attached to the nitrogen atom and a hydroxyimino (-NHOH) moiety at the α-position of the acetamide backbone. The fluorine atom and methyl group at the para and ortho positions, respectively, introduce steric and electronic effects that influence its reactivity and interactions with biological targets .

Properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKUALHNSOMJPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for N-(4-Fluoro-2-Methylphenyl)-2-Hydroxyiminoacetamide

Direct Condensation Method

The most widely reported synthesis involves a one-step condensation between 4-fluoro-2-methylaniline and glyoxylic acid oxime . This method is favored for its simplicity and scalability.

Reaction Mechanism

The amine group of 4-fluoro-2-methylaniline nucleophilically attacks the carbonyl carbon of glyoxylic acid oxime, forming the acetamide bond. The hydroxyimino group remains intact due to mild reaction conditions.

Procedure

- Reactants :

- 4-Fluoro-2-methylaniline (1.0 equiv)

- Glyoxylic acid oxime (1.1 equiv)

- Solvent : Ethanol or methanol (anhydrous)

- Catalyst : Hydrochloric acid (0.1 M) or sodium hydroxide (0.1 M)

- Conditions : Reflux at 70–80°C for 6–8 hours under nitrogen.

- Workup : The reaction mixture is cooled, filtered, and washed with cold solvent.

- Purification : Recrystallization from ethanol/water (3:1) or column chromatography (silica gel, ethyl acetate/hexane).

Yield and Purity

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|---|

| Ethanol | HCl | 70 | 6 | 78 | 98.5 |

| Methanol | NaOH | 80 | 8 | 82 | 99.2 |

Alternative Multi-Step Synthesis

For industrial applications, a two-step approach is occasionally employed to improve yield and reduce by-products.

Step 1: Acylation of 4-Fluoro-2-Methylaniline

- Reactants :

- 4-Fluoro-2-methylaniline (1.0 equiv)

- Chloroacetyl chloride (1.2 equiv)

- Conditions :

- Solvent: Dichloromethane

- Base: Triethylamine (2.0 equiv)

- Temperature: 0–5°C (ice bath)

- Product : N-(4-Fluoro-2-methylphenyl)chloroacetamide.

Step 2: Oximation

- Reactants :

- N-(4-Fluoro-2-methylphenyl)chloroacetamide (1.0 equiv)

- Hydroxylamine hydrochloride (1.5 equiv)

- Conditions :

- Solvent: Ethanol/water (4:1)

- Temperature: 60°C for 4 hours

- Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate.

Yield and Purity

| Step | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| 1 | 85 | 97.8 |

| 2 | 75 | 98.6 |

Optimization of Reaction Conditions

Catalytic Systems

- Acidic Catalysts (HCl) : Accelerate the reaction but may promote hydrolysis of the oxime group.

- Basic Catalysts (NaOH) : Minimize side reactions but require longer reaction times.

Solvent Effects

Temperature Control

- Reflux (70–80°C) : Optimal for balancing reaction rate and product stability.

- Room Temperature : Yields drop to <50% due to incomplete conversion.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and consistency:

- Residence Time : 30 minutes

- Throughput : 10 kg/day

- Purity : >99% (by in-line HPLC monitoring).

Characterization and Analytical Validation

Structural Confirmation

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with metal ions.

Industrial Applications: The compound is explored for its use as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, particularly those involved in oxidative stress pathways, by forming stable complexes with metal ions.

Pathways Involved: It can modulate the activity of enzymes such as nitric oxide synthase, leading to altered levels of nitric oxide and other reactive oxygen species.

Comparison with Similar Compounds

Fluorine vs. Chlorine Substitution

- This compound is noted as an intermediate in synthesizing 5-chloro-isatin, a precursor for indolinones .

- N-(4-Fluoro-2-methylphenyl)-2-hydroxyiminoacetamide: The fluorine atom provides moderate electron withdrawal, while the ortho-methyl group adds steric hindrance, possibly reducing intermolecular interactions compared to the chloro analog .

Methoxy and Ethoxy Substitutions

- This contrasts with the electron-withdrawing fluorine in the target compound, which may reduce solubility but improve stability in acidic conditions .

- N-(4-Methoxyphenyl)acetamide: Lacks the hydroxyimino group but demonstrates how methoxy substituents enhance hydrogen-bonding capabilities, influencing crystal packing .

Functional Group Variations

Hydroxyimino vs. Chloro or Bromo Groups

- 2-Chloro-N-(4-fluorophenyl)acetamide (CAS 326-65-8): The chloro group at the α-position increases electrophilicity, making it a reactive intermediate for synthesizing quinoline and piperazinedione derivatives. In contrast, the hydroxyimino group in the target compound may favor chelation or redox activity .

- 2-Bromo-5-fluorobenzamide (CAS 1006-34-4): Bromine’s larger atomic radius enhances halogen bonding, which is absent in the hydroxyimino-containing compound .

Antimicrobial Activity

- The hydroxyimino group may instead confer antioxidant or metal-chelating properties .

Thermal and Dielectric Behavior

- (E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide: Studies on its dielectric properties reveal frequency-dependent conductivity, attributed to the polar hydroxyimino group. Similar behavior is expected for the 2-methyl-substituted analog but with reduced mobility due to steric effects .

Data Tables

Table 1: Structural and Functional Comparison

*Note: CAS 326-65-8 corresponds to N-(4-Fluoro-2-methylphenyl)acetamide (without hydroxyimino group) in .

Biological Activity

N-(4-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

This compound can be synthesized through the reaction of 4-fluoro-2-methylaniline with glyoxylic acid oxime under acidic or basic conditions. The general reaction scheme involves the following:

-

Starting Materials :

- 4-fluoro-2-methylaniline

- Glyoxylic acid oxime

-

Reaction Conditions :

- Solvents: Ethanol or methanol

- Catalysts: Hydrochloric acid or sodium hydroxide

-

Purification Techniques :

- Recrystallization or column chromatography.

The hydroxyimino group within the compound allows for hydrogen bonding with biological macromolecules, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Hydrogen Bonding : The hydroxyimino group forms hydrogen bonds with enzymes and receptors, potentially modulating their activity.

- Hydrophobic Interactions : The fluoro-substituted phenyl ring promotes hydrophobic interactions, which can influence the binding affinity and specificity towards biological targets.

These interactions suggest that this compound may exhibit various biological effects, including antimicrobial and anticancer properties.

3.1 Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, a related oxime compound demonstrated effectiveness against various bacterial strains, with an IC50 value indicating potent activity .

3.2 Anticancer Potential

In vitro evaluations have shown that derivatives of hydroxyiminoacetamides can inhibit cancer cell proliferation. A study reported that certain analogs exhibited cytotoxicity against cancer cell lines, suggesting a mechanism involving apoptosis induction .

3.3 Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. In particular, its ability to inhibit cholinesterase has been noted, which is critical in the context of neuroprotective strategies against organophosphate poisoning .

4. Data Table: Biological Activity Overview

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition | |

| Anticancer | Cytotoxic effects | |

| Enzyme Inhibition | Cholinesterase inhibition |

5. Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Further research is warranted to fully elucidate its mechanisms of action and to explore its efficacy in clinical settings.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide, and how can reaction yields be optimized?

- Methodological Answer : A common route involves condensation of 4-fluoro-2-methylaniline with hydroxylamine hydrochloride and chloral hydrate in acidic conditions (e.g., 0.1 M HCl at 50°C for 12–24 hours) . Sodium sulfate is often added to control water activity and improve imine formation. Yield optimization requires careful stoichiometric balancing (e.g., excess hydroxylamine HCl to drive the reaction) and monitoring of pH (5.5–6.5) to avoid side products. Post-synthesis purification via recrystallization (e.g., methanol/water mixtures) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the hydroxyimino group and fluorophenyl moiety in this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Sharp bands at ~1637 cm⁻¹ (C=O stretch) and ~2925 cm⁻¹ (O–H stretch of hydroxyimino) confirm functional groups .

- X-ray Diffraction (XRD) : Resolve crystalline structure, intramolecular interactions (e.g., C–H···O), and bond angles (e.g., N–C=O ~120°) .

- ¹H/¹³C NMR : Fluorine coupling in the aromatic region (δ 6.5–7.5 ppm) and hydroxyimino proton signals (δ 10–12 ppm) are diagnostic .

Advanced Research Questions

Q. How do intermolecular interactions and crystal packing influence the physicochemical stability of this compound?

- Methodological Answer : Structural studies of analogs (e.g., N-(4-chlorophenyl)-2-hydroxyiminoacetamide) reveal that intramolecular C–H···O bonds and intermolecular N–H···O hydrogen bonding stabilize the crystal lattice, reducing hygroscopicity . Differential Scanning Calorimetry (DSC) can quantify melting points (e.g., extrapolated 137.2°C for related compounds) to assess thermal stability . Computational modeling (e.g., DFT) may predict solubility and polymorphic behavior by analyzing lattice energy differences .

Q. What experimental strategies resolve discrepancies in spectral data between synthesized batches of this compound?

- Methodological Answer :

- Controlled Recrystallization : Use solvents with varying polarity (e.g., ethanol vs. acetonitrile) to isolate dominant polymorphs and reduce amorphous content .

- High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities (e.g., unreacted aniline or oxidation byproducts) that cause spectral shifts .

- Dynamic Vapor Sorption (DVS) : Test for hydrate formation, which may alter IR/NMR profiles under humid conditions .

Q. How does the 2-methyl substituent on the fluorophenyl ring affect biological activity compared to non-methylated analogs?

- Methodological Answer : Comparative studies with analogs (e.g., N-(4-fluorophenyl)-2-hydroxyiminoacetamide) show that the 2-methyl group enhances lipophilicity (logP ↑0.5–1.0 units), improving membrane permeability in in vitro assays . Structure-Activity Relationship (SAR) models can quantify steric effects using CoMFA/CoMSIA. Biological testing (e.g., enzyme inhibition assays) should include both methylated and non-methylated derivatives to isolate substituent effects .

Experimental Design & Data Analysis

Q. What are the critical parameters for designing a stability study of this compound under accelerated storage conditions?

- Methodological Answer :

- Stress Conditions : Expose samples to 40°C/75% RH (ICH Q1A guidelines) for 4–12 weeks.

- Analytical Endpoints : Monitor degradation via HPLC-UV (λ = 254 nm) for hydrolyzed products (e.g., free aniline) and LC-MS for oxidative byproducts .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life at 25°C from high-temperature data .

Q. How can researchers address low reproducibility in crystallization attempts of this compound?

- Methodological Answer :

- Seeding : Introduce pre-characterized microcrystals to control nucleation .

- Solvent Screening : Test binary mixtures (e.g., DMSO/water) to modulate supersaturation .

- In situ Powder XRD : Track polymorph transitions during crystallization to identify phase-pure conditions .

Comparative & Mechanistic Studies

Q. What mechanistic insights explain the reactivity of the hydroxyimino group in nucleophilic addition reactions?

- Methodological Answer : The α,β-unsaturated carbonyl system facilitates Michael addition. Kinetic studies (e.g., UV-Vis monitoring of thiol addition) reveal rate constants (k ~10⁻³ M⁻¹s⁻¹) dependent on pH and solvent polarity . Computational studies (e.g., NBO analysis) can quantify charge distribution at the imino nitrogen to predict electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.